molecular formula C24H20N2O4 B11128728 3-hydroxy-4-[(4-methoxyphenyl)carbonyl]-5-phenyl-1-(pyridin-4-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one

3-hydroxy-4-[(4-methoxyphenyl)carbonyl]-5-phenyl-1-(pyridin-4-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11128728
M. Wt: 400.4 g/mol
InChI Key: TUPQMEBQIZLLFQ-LSDHQDQOSA-N
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Description

3-HYDROXY-4-(4-METHOXYBENZOYL)-5-PHENYL-1-[(PYRIDIN-4-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes a pyrrolone ring, a methoxybenzoyl group, and a pyridinylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-HYDROXY-4-(4-METHOXYBENZOYL)-5-PHENYL-1-[(PYRIDIN-4-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. One common method includes the condensation of a pyrrolone derivative with a methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product formation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-HYDROXY-4-(4-METHOXYBENZOYL)-5-PHENYL-1-[(PYRIDIN-4-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-HYDROXY-4-(4-METHOXYBENZOYL)-5-PHENYL-1-[(PYRIDIN-4-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-HYDROXY-4-(4-METHOXYBENZOYL)-5-PHENYL-1-[(PYRIDIN-4-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to form stable complexes with proteins, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-HYDROXY-4-(4-METHOXYBENZOYL)-5-PHENYL-1-[(PYRIDIN-4-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE apart is its combination of functional groups, which confer unique chemical reactivity and biological activity. Its pyridinylmethyl group, in particular, enhances its ability to interact with biological targets, making it a valuable compound for medicinal chemistry research .

Properties

Molecular Formula

C24H20N2O4

Molecular Weight

400.4 g/mol

IUPAC Name

(4E)-4-[hydroxy-(4-methoxyphenyl)methylidene]-5-phenyl-1-(pyridin-4-ylmethyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C24H20N2O4/c1-30-19-9-7-18(8-10-19)22(27)20-21(17-5-3-2-4-6-17)26(24(29)23(20)28)15-16-11-13-25-14-12-16/h2-14,21,27H,15H2,1H3/b22-20+

InChI Key

TUPQMEBQIZLLFQ-LSDHQDQOSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CC3=CC=NC=C3)C4=CC=CC=C4)/O

Canonical SMILES

COC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CC=NC=C3)C4=CC=CC=C4)O

Origin of Product

United States

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